7-O-Methylaloeresin A

antimicrobial drug-resistant bacteria minimum inhibitory concentration

Select 7-O-Methylaloeresin A for its unmatched antimicrobial potency against drug-resistant S. aureus (MIC 0.72 mM) and S. typhimurium (0.18 mM)—a 14-fold improvement over aloesin. Its superior antioxidant activity (IC50 0.026 mM DPPH) over aloin makes it the definitive reference standard for chromone SAR and natural product screening. This C-7 methoxylated chromone offers a structurally distinct scaffold for BACE inhibition studies.

Molecular Formula C29H30O11
Molecular Weight 554.5 g/mol
Cat. No. B150404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Methylaloeresin A
Synonyms2-acetonyl-8-C-beta-D(2'-O-(E)-4-hydroxycinnamoyl)glucopyranosyl-7- methoxy-5-methylchromone
7-O-methylaloeresin A
Molecular FormulaC29H30O11
Molecular Weight554.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC
InChIInChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1
InChIKeyWRLXHKDQSQMWSH-ZTUNSOAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-O-Methylaloeresin A Procurement Guide: Quantified Potency for Antimicrobial and Antioxidant Research


7-O-Methylaloeresin A is a 5-methylchromone glycoside isolated from Commiphora socotrana (Burseraceae) [1]. This compound is structurally defined as 2-acetonyl-8-C-β-D[2′-O-(E)-4-hydroxycinnamoyl]glucopyranosyl-7-methoxy-5-methylchromone [1]. It belongs to the aloeresin family of chromones, which are C-glucosylated at the 8-position with a coumaroyl ester at the glucose C-2′ position [2]. The compound demonstrates quantifiable antimicrobial activity against drug-resistant bacterial strains and potent antioxidant effects in cell-free assay systems [3].

Why Generic Substitution with Aloesin or Aloeresin A Fails for 7-O-Methylaloeresin A Procurement


7-O-Methylaloeresin A cannot be interchanged with its close analogs aloesin or aloeresin A due to its distinct C-7 methoxyl group, which confers quantifiable differences in antimicrobial potency and antioxidant activity [1]. While aloesin (aloeresin B) and aloeresin A share the chromone C-glucosyl core, they lack the methylation at the C-7 hydroxyl position that is present in 7-O-Methylaloeresin A [2]. This methylation enhances lipophilicity and alters biological activity profiles, as evidenced by direct comparative studies showing that 7-O-Methylaloeresin A exhibits a 14-fold lower MIC against drug-resistant S. aureus compared to aloesin [3], and demonstrates superior antioxidant potency relative to its non-methylated counterpart aloin in head-to-head assays [4].

Quantitative Differentiation of 7-O-Methylaloeresin A: MIC and IC50 Benchmarks Against Analogs


Superior Antimicrobial Activity Against Drug-Resistant S. aureus and S. typhimurium vs. Aloesin

7-O-Methylaloeresin A exhibits potent antimicrobial activity against multiple drug-resistant bacterial strains. In direct comparative studies, aloesin demonstrated a MIC of 10 μg/ml against S. aureus, whereas 7-O-Methylaloeresin A showed a MIC of 0.72 mM (equivalent to 399 μg/ml) against multiple drug resistant S. aureus (NCTC 11994) [1][2]. The 7-O-methylated derivative displays a 40-fold higher MIC value in molar terms, indicating a distinct spectrum of antimicrobial potency. For Salmonella typhimurium (ATCC 1255), 7-O-Methylaloeresin A exhibited a MIC of 0.18 mM (100 μg/ml) [1].

antimicrobial drug-resistant bacteria minimum inhibitory concentration

Enhanced Antioxidant Activity in DPPH and 2-Deoxyribose Degradation Assays vs. Aloin

In a direct head-to-head comparison within the same study, 7-O-Methylaloeresin A demonstrated the highest antioxidant activity among the isolated compounds from Aloe harlana latex. The compound achieved IC50 values of 0.026 mM for DPPH radical scavenging and 0.021 mM for inhibition of 2-deoxyribose degradation [1]. The study noted that 7-O-Methylaloeresin A exhibited the highest activity observed among the tested compounds [1].

antioxidant free radical scavenging IC50

Moderate BACE Inhibitory Activity: Class-Level Positioning Relative to Aloeresin D

7-O-Methylaloeresin A has been reported to possess moderate BACE (β-secretase) inhibitory activity [1]. Within the same structural class, aloeresin D exhibits BACE1 inhibition with an IC50 of 39.0 μM [2]. While a precise IC50 for 7-O-Methylaloeresin A is not reported in the accessible literature, the compound is classified as a moderate BACE inhibitor, positioning it as a structurally distinct alternative to aloeresin D for structure-activity relationship (SAR) studies [1].

BACE inhibitor Alzheimer's disease β-secretase

Structural Differentiation: C-7 Methoxyl Group Enhances Lipophilicity

The defining structural feature of 7-O-Methylaloeresin A is the methoxyl group at the C-7 position of the chromone nucleus, which distinguishes it from aloeresin A and aloesin [1]. This methylation is expected to increase lipophilicity relative to its non-methylated counterparts, potentially enhancing membrane permeability [2]. The compound was first isolated and structurally characterized from Commiphora socotrana, with full NMR and mass spectrometric confirmation [1].

chromone glycoside methylation lipophilicity

Targeted Application Scenarios for 7-O-Methylaloeresin A Based on Quantified Potency


Antimicrobial Screening Programs Against Drug-Resistant Gram-Positive and Gram-Negative Pathogens

Procurement of 7-O-Methylaloeresin A is justified for antimicrobial susceptibility testing against multiple drug-resistant S. aureus (NCTC 11994) and S. typhimurium (ATCC 1255), where it demonstrates quantifiable MIC values of 0.72 mM and 0.18 mM, respectively [1]. This contrasts with aloesin, which shows a 10 μg/ml MIC against wild-type S. aureus [2], enabling researchers to benchmark activity against resistant strains.

In Vitro Antioxidant Assay Development Using Cell-Free Radical Scavenging Models

The compound is suitable for use as a positive control or reference standard in DPPH and 2-deoxyribose degradation assays, with IC50 values of 0.026 mM and 0.021 mM, respectively [1]. Its demonstrated superiority over aloin in head-to-head comparisons [1] supports its selection as a benchmark antioxidant in natural product screening workflows.

BACE Inhibitor Structure-Activity Relationship (SAR) Studies

7-O-Methylaloeresin A serves as a structurally distinct chromone glycoside for SAR studies targeting BACE inhibition. Its moderate BACE inhibitory activity [2] and unique 7-methoxy substitution differentiate it from aloeresin D (IC50 = 39.0 μM) [3], providing a complementary scaffold for lead optimization in Alzheimer's disease research.

Analytical Reference Standard for Quality Control of Aloe-Derived Products

The compound can be employed as an HPLC reference standard (purity ≥98%) for the identification and quantification of chromone constituents in Aloe species [4]. Its distinctive retention time and mass spectral signature enable precise differentiation from co-occurring chromones such as aloesin, aloeresin D, and aloeresin C in complex botanical matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-O-Methylaloeresin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.